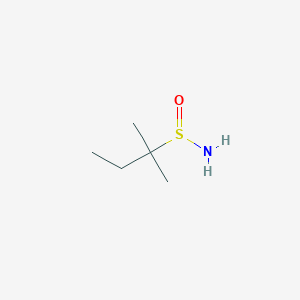
2-Methylbutane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methylbutane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide functional group attached to a 2-methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylbutane-2-sulfinamide typically involves the reaction of 2-methylbutane-2-sulfinyl chloride with an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinamide. The general reaction scheme is as follows:
Starting Materials: 2-methylbutane-2-sulfinyl chloride and an appropriate amine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 2-methylbutane-2-sulfinyl chloride is added dropwise to a solution of the amine in the chosen solvent, and the mixture is stirred at low temperatures (0-5°C) to control the reaction rate. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylbutane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylbutane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine and sulfoxide.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinamide nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines and sulfoxides.
Substitution: Various substituted sulfinamides depending on the electrophile used.
Scientific Research Applications
®-2-Methylbutane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methylbutane-2-sulfinamide involves its role as a chiral auxiliary. In asymmetric synthesis, the sulfinamide group can coordinate with metal catalysts or reactants, inducing chirality in the resulting products. This coordination often involves the formation of stable intermediates or transition states that favor the formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylbutane-2-sulfinamide: The enantiomer of ®-2-Methylbutane-2-sulfinamide, used similarly in asymmetric synthesis.
tert-Butanesulfinamide: Another sulfinamide used as a chiral auxiliary in organic synthesis.
N-tert-Butanesulfinyl imines: Compounds derived from sulfinamides, used in the synthesis of amines and other nitrogen-containing compounds.
Uniqueness
®-2-Methylbutane-2-sulfinamide is unique due to its specific chiral configuration, which makes it particularly effective in inducing chirality in certain reactions. Its structure allows for selective interactions with various reagents and catalysts, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
2-methylbutane-2-sulfinamide |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3 |
InChI Key |
XMGHCOUHHPRMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
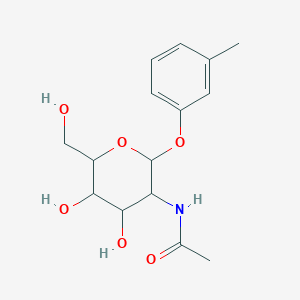
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
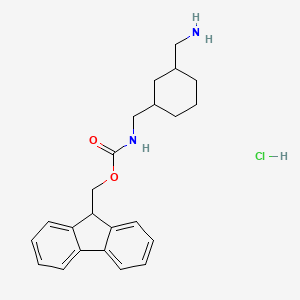
![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)
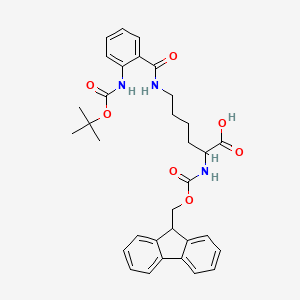
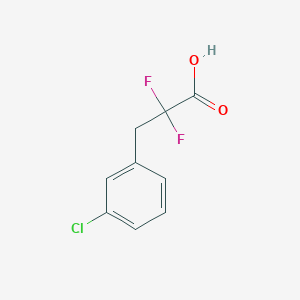
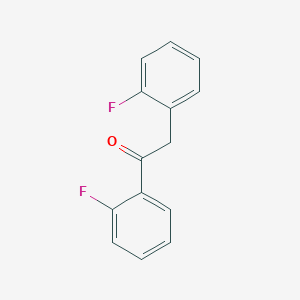
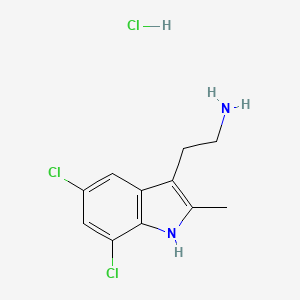
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
